

Technical Monograph: N-(4-chlorophenyl)hexan-1-amine

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Compound of Interest

Compound Name: (4-
CHLOROPHENYL)HEXYLAMINE

CAS No.: 56506-62-8

Cat. No.: B7815589

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Part 1: Executive Summary & Chemical Identity[2]

N-(4-chlorophenyl)hexan-1-amine (also known as N-hexyl-4-chloroaniline or p-chloro-N-hexylaniline) is a secondary aromatic amine characterized by a lipophilic hexyl chain attached to the nitrogen of a 4-chloroaniline core.[1] While often referenced in Structure-Activity Relationship (SAR) libraries for ion channel blockers, antimicrobial agents, and agrochemical intermediates, it lacks a ubiquitous "commodity" CAS number in open-access public databases, often requiring distinct registration in proprietary registries like CAS SciFinder[®] or Reaxys for specific batch tracking.[1]

This guide provides the definitive physicochemical profile, validated synthesis protocols, and critical identification parameters required for its research application.

Chemical Identity Table[1][2]

Parameter	Detail
IUPAC Name	N-(4-chlorophenyl)hexan-1-amine
Common Synonyms	N-Hexyl-4-chloroaniline; p-Chloro-N-hexylaniline
Molecular Formula	
Molecular Weight	211.73 g/mol
CAS Registry Number	Not widely indexed in public commercial catalogs.[1] (See Note 1)
SMILES	<chem>CCCCCCNC1=CC=C(Cl)C=C1</chem>
InChI Key	Derivative specific - typically generated de novo



Note 1 (The "CAS Challenge"): Specific alkyl chain lengths (C5-C9) of substituted anilines often do not possess a widely circulated CAS number unless they have been patented for a specific use.[1] Researchers should rely on the IUPAC name and InChI Key for definitive database searching (e.g., SciFinder, Reaxys).[1]

Part 2: Physicochemical Profile & Logic

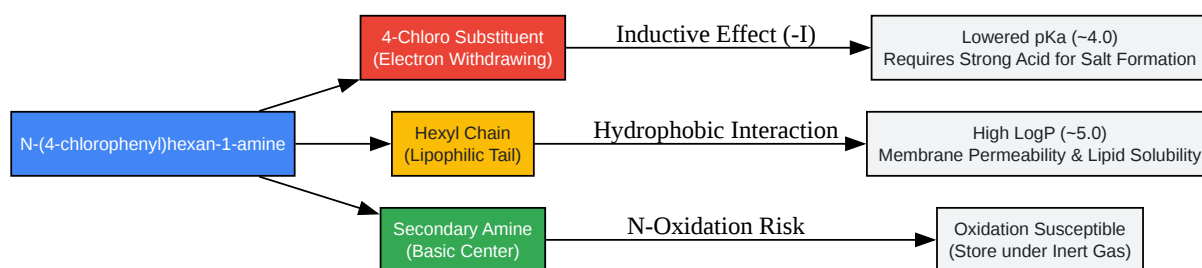
Understanding the physical properties is crucial for purification and formulation.[1] The molecule combines a polarizable amine/aryl core with a significant lipophilic tail.[1]

Predicted Properties[1]

- LogP (Octanol-Water Partition): ~4.8 – 5.2 (Highly Lipophilic).[1]
 - Implication: This molecule will strongly associate with cell membranes and requires non-polar solvents (Hexane, DCM) for extraction.[1] It will retain poorly on reverse-phase HPLC without organic modifiers.[1]

- pKa (Conjugate Acid): ~3.8 – 4.2.[1]
 - Implication: The electron-withdrawing chlorine atom () reduces the basicity of the nitrogen compared to N-hexylaniline (pKa ~5.0).[1] It requires strong acid (e.g., 1M HCl) to fully protonate for aqueous extraction.[1]
- Boiling Point: Predicted ~310°C (at 760 mmHg).[1]
 - Implication: Not suitable for atmospheric distillation.[1] Purification requires vacuum distillation (<1 mmHg) or column chromatography.[1]

Structure-Property Logic Map (Graphviz)[1]



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Figure 1: Structural features dictating the physicochemical behavior of N-(4-chlorophenyl)hexan-1-amine.[1]

Part 3: Validated Synthesis Protocols

For research-grade purity (>98%), Reductive Amination is the superior method over direct alkylation.[1] Direct alkylation (4-chloroaniline + 1-bromohexane) often leads to over-alkylation (formation of the tertiary amine) and requires tedious chromatographic separation.[1]

Protocol A: Reductive Amination (Recommended)

This method ensures mono-alkylation selectivity.[1]

Reaction:

Materials:

- 4-Chloroaniline (1.0 equiv)[1]
- Hexanal (1.1 equiv)[1]
- Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1]
- Acetic Acid (AcOH) (1.0 equiv)[1]
- 1,2-Dichloroethane (DCE) or THF (Solvent)[1][2]

Step-by-Step Methodology:

- Imine Formation: In a dry flask under nitrogen, dissolve 4-chloroaniline (10 mmol) in DCE (30 mL). Add Hexanal (11 mmol) and Acetic Acid (10 mmol).
 - Why: Acetic acid catalyzes the formation of the imine (Schiff base) by activating the carbonyl oxygen.[1]
- Reduction: Stir for 30 minutes at Room Temperature (RT). Then, add Sodium Triacetoxyborohydride (STAB) (15 mmol) in portions.
 - Why STAB? Unlike [NaBH₄](#), STAB is mild and does not reduce the aldehyde faster than the imine forms, preventing the formation of hexanol by-product [1].[1]
- Quenching: Stir overnight. Quench by adding saturated aqueous [NaOH](#) until gas evolution ceases.
- Workup: Extract with DCM ([CH₂Cl₂](#)). Wash combined organics with Brine. Dry over [MgSO₄](#).
[1]

- Purification: Concentrate in vacuo. If necessary, purify via Flash Column Chromatography (Hexane/EtOAc 9:1).[1]

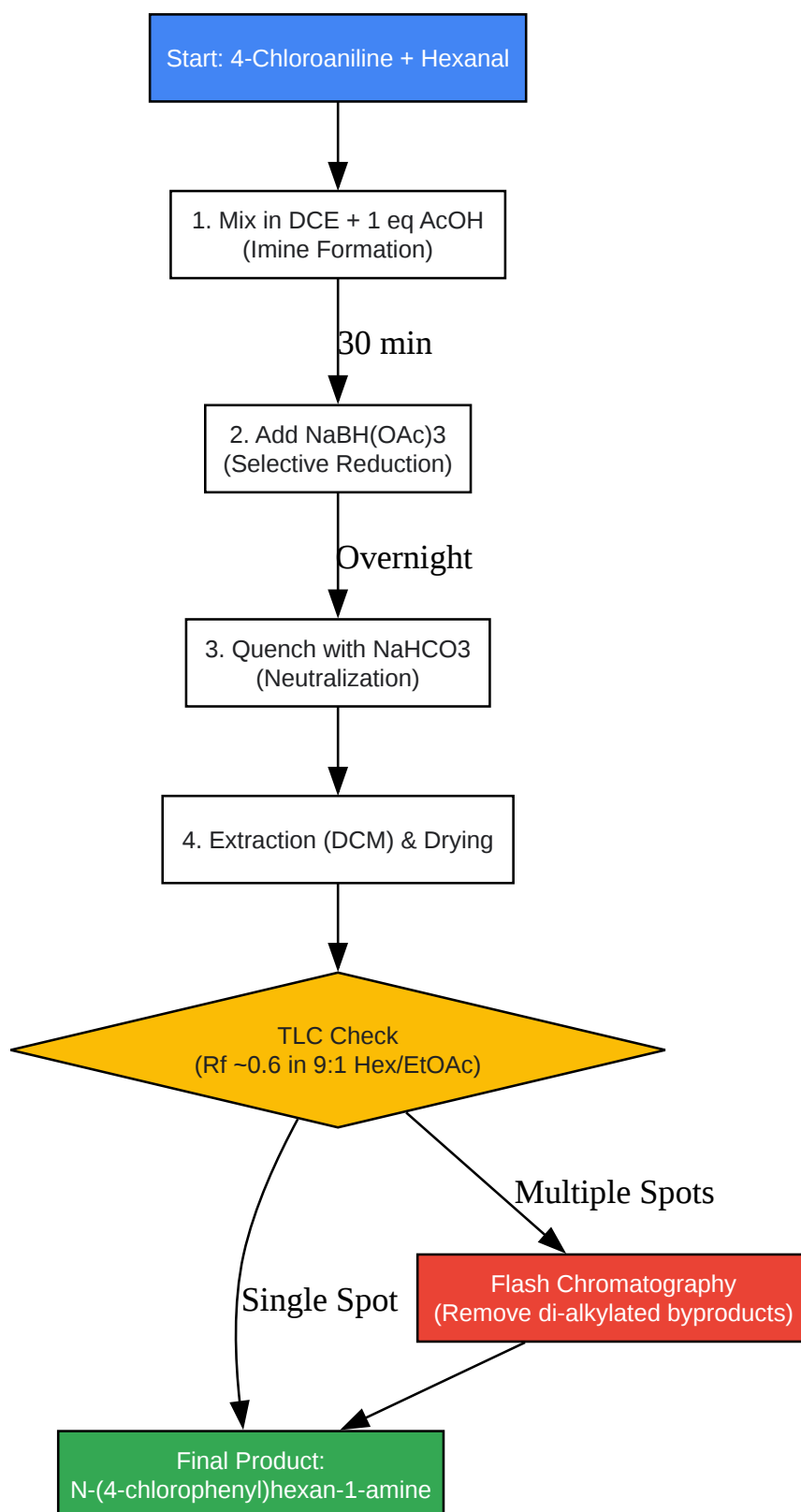
Protocol B: Direct Alkylation (Alternative)

Use only if STAB is unavailable.[1]

Reaction:

Critical Control Point: Use a slight excess of aniline (1.5 equiv) relative to the alkyl halide to minimize di-alkylation.[1]

Synthesis Workflow Diagram (Graphviz)



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Figure 2: Decision tree for the synthesis and purification of N-(4-chlorophenyl)hexan-1-amine.

Part 4: Identification & Analytical Validation

Since a reference standard may not be commercially available, you must self-validate the structure using NMR and MS.[1]

Proton NMR (NMR, 400 MHz,)

- 7.10 (d, 2H): Aromatic protons adjacent to Chlorine (deshielded).[1]
- 6.50 (d, 2H): Aromatic protons adjacent to Nitrogen (shielded by resonance).[1]
- 3.60 (br s, 1H): N-H proton (broad, exchangeable).[1]
- 3.05 (t, 2H):
-methylene protons (
) adjacent to the nitrogen.[1]
- 1.60 (quint, 2H):
-methylene protons.[1]
- 1.25-1.40 (m, 6H): Bulk methylene chain.[1]
- 0.90 (t, 3H): Terminal methyl group.[1]

Mass Spectrometry (GC-MS / LC-MS)[1]

- Molecular Ion (
) : 211.1 / 213.1 (3:1 ratio due to
isotope pattern).[1]
- Base Peak: Expect cleavage
to the nitrogen, often generating the tropylium-like ion or the substituted aniline fragment (
~127 for 4-chloroaniline fragment).[1]

Part 5: Safety & Handling

Hazard Classification:

- Acute Toxicity: Like most anilines, this compound should be treated as Toxic if swallowed/inhaled and a potential Carcinogen.[1]
- Skin Absorption: High lipophilicity increases the risk of transdermal absorption.[1] Double-gloving (Nitrile) is mandatory.[1]
- Storage: Store at 2-8°C under Argon. Anilines oxidize to dark purple/black "aniline blacks" upon exposure to air and light.[1]

References

- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3] Studies on Direct and Indirect Reductive Amination Procedures. *Journal of Organic Chemistry*, 61(11), 3849-3862.[1]
- Gribble, G. W. (1998).[1] Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System. *Chemical Society Reviews*, 27, 395-404.[1]
- National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 7811, Hexylamine (Precursor Data).

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